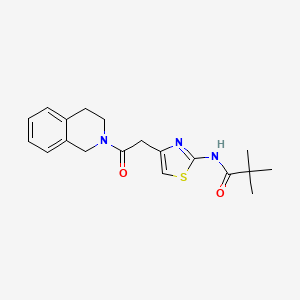
N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)pivalamide, also known as DPA-714, is a small molecule that has gained attention in scientific research due to its potential as a positron emission tomography (PET) radiotracer for imaging neuroinflammation. In
作用機序
The mechanism of action of N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)pivalamide involves its binding to TSPO, which is located on the outer mitochondrial membrane of microglia and astrocytes. TSPO is involved in the transport of cholesterol into the mitochondria for steroid synthesis and is upregulated in response to neuroinflammation. N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)pivalamide binds to TSPO with high affinity and specificity, allowing for the detection of neuroinflammation in vivo using PET imaging.
Biochemical and Physiological Effects
N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)pivalamide has been shown to have minimal biochemical and physiological effects in vivo, making it a safe and effective PET radiotracer for imaging neuroinflammation. Studies have shown that N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)pivalamide does not affect the behavior or physiology of animals, nor does it have any significant impact on the immune system or other physiological processes.
実験室実験の利点と制限
The use of N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)pivalamide as a PET radiotracer for imaging neuroinflammation has several advantages for lab experiments. It allows for the non-invasive detection of neuroinflammation in vivo, reducing the need for invasive procedures and minimizing animal distress. Additionally, N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)pivalamide has high affinity and specificity for TSPO, making it a highly sensitive and specific tool for detecting neuroinflammation. However, there are also limitations to the use of N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)pivalamide in lab experiments, including its relatively short half-life and the need for specialized PET imaging equipment.
将来の方向性
There are several future directions for research involving N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)pivalamide. One area of interest is the use of N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)pivalamide for the early detection and monitoring of neuroinflammation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)pivalamide may have potential as a tool for evaluating the efficacy of anti-inflammatory drugs in preclinical studies. Furthermore, the development of new TSPO ligands with improved properties and specificity may lead to the development of more effective PET radiotracers for imaging neuroinflammation.
合成法
The synthesis of N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)pivalamide involves a series of chemical reactions, starting with the reaction of 2-oxoethylthiazole with 2-bromoacetophenone to form 2-(2-bromoacetyl)thiazole. This intermediate is then reacted with 3,4-dihydroisoquinoline to form the final product, N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)pivalamide. The synthesis method has been optimized to produce high yields and purity of N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)pivalamide for use in scientific research.
科学的研究の応用
N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)pivalamide has been primarily used in scientific research as a PET radiotracer for imaging neuroinflammation. Neuroinflammation is a process that occurs in response to injury or disease in the central nervous system and is characterized by the activation of microglia and astrocytes. N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)pivalamide binds specifically to the translocator protein (TSPO), which is upregulated in activated microglia and astrocytes, allowing for the detection of neuroinflammation in vivo using PET imaging.
特性
IUPAC Name |
N-[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-19(2,3)17(24)21-18-20-15(12-25-18)10-16(23)22-9-8-13-6-4-5-7-14(13)11-22/h4-7,12H,8-11H2,1-3H3,(H,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHWKTAGODVGEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-ethoxyphenyl)-4-(thiazol-2-yloxy)-[1,4'-bipiperidine]-1'-carboxamide oxalate](/img/structure/B2399949.png)

![2-Ethyl-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2399953.png)
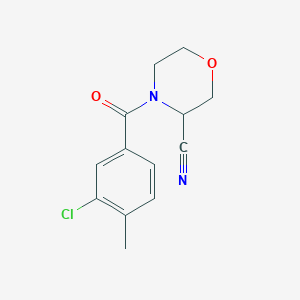
![N-(5-chloro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one](/img/structure/B2399956.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2399958.png)
![4-[(2,4-Dimethylbenzyl)oxy]chromane](/img/structure/B2399959.png)
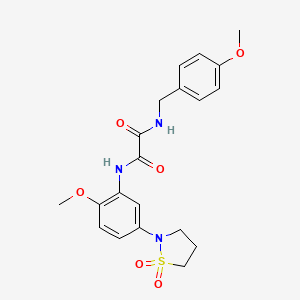
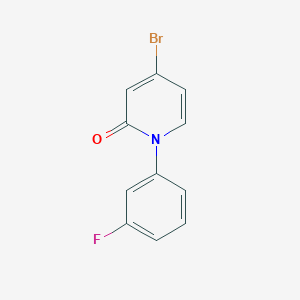
![7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B2399966.png)
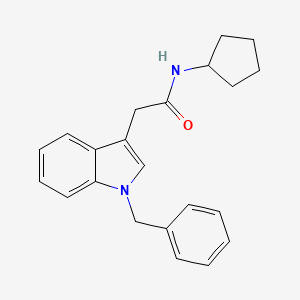
![2-{[(Oxan-4-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B2399969.png)